Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide
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Overview
Description
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide, also known as KMDOH, is a compound with a chemical formula of C10H17KO2 . It is an important reagent in organic synthesis, with a variety of applications in research and industry.
Molecular Structure Analysis
The molecular formula of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is C11H19KO2 . The related compound, 2,2,6,6-Tetramethyl-3,5-heptanedione, has a linear formula of (CH3)3CCOCH2COC(CH3)3 .Chemical Reactions Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It acts as an air-stable ligand for metal catalysts and serves as a substrate for heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione include a boiling point of 72-73 °C/6 mmHg, a density of 0.883 g/mL at 25 °C, and a refractive index n20/D of 1.459 (lit.) .Scientific Research Applications
Organometallic Reagent
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is an organometallic compound . Organometallic compounds are widely used as reagents in the field of synthetic chemistry .
Catalyst
This compound can also act as a catalyst in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction .
Precursor Material
It serves as a precursor material in various industrial applications . Precursor materials are substances that undergo chemical changes to form a desired end product .
Thin Film Deposition
In the field of materials science, this compound is used in thin film deposition . Thin film deposition is a process of applying a thin layer of material onto a substrate, which is used in semiconductor devices, solar cells, and screen displays .
LED Manufacturing
It is used in the manufacturing of Light Emitting Diodes (LEDs) . LEDs are widely used in various applications such as lighting, displays, and indicators .
Pharmaceutical Applications
Lastly, this compound has applications in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical compounds .
Safety and Hazards
The related compound, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II), is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications including Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, Ox. Sol. 2, Repr. 1A, and STOT RE 2 .
Future Directions
2,2,6,6-Tetramethyl-3,5-heptanedione has been used as a CVD precursor for the manufacture of advanced dielectric and ferroelectric thin films. It shows superior chemical compatibility and improved safety in MOCVD of PNZT . This suggests potential future directions in the field of materials science and engineering.
Mechanism of Action
Target of Action
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide, also known as 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD), is a β-diketone compound . Its primary targets are various metal ions. The compound’s oxygen atoms can easily coordinate with these metal ions to form stable complexes .
Mode of Action
The compound’s mode of action involves the formation of stable enol forms through tautomerization. Under alkaline conditions, the hydroxyl group of the enol loses a proton, leading to the formation of a negatively charged oxygen atom. This oxygen atom can easily coordinate with various metal ions .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving the targeted metal ions. The formation of stable complexes with metal ions can influence the activity of these ions in various biochemical reactions .
Pharmacokinetics
The compound’s solubility in water is low , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of stable complexes with metal ions. These complexes can be used as catalysts in various organic synthesis reactions . For example, they can catalyze Ullmann reactions and various coupling reactions of aromatic compounds .
Action Environment
The action, efficacy, and stability of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide can be influenced by environmental factors such as pH. The compound’s ability to form stable enol forms and coordinate with metal ions is enhanced under alkaline conditions .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide involves the reaction of 2,2,6,6-tetramethyl-3,5-dioxoheptanoic acid with potassium hydroxide.", "Starting Materials": [ "2,2,6,6-tetramethyl-3,5-dioxoheptanoic acid", "Potassium hydroxide" ], "Reaction": [ "Dissolve 2,2,6,6-tetramethyl-3,5-dioxoheptanoic acid in a suitable solvent.", "Add potassium hydroxide to the solution and stir for several hours.", "Filter the resulting solution to remove any solid impurities.", "Evaporate the solvent to obtain Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide as a solid." ] } | |
CAS RN |
22441-14-1 |
Product Name |
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide |
Molecular Formula |
C11H19KO2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
potassium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H19O2.K/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 |
InChI Key |
DUVXSNNQWZFKOY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[K+] |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[K+] |
Other CAS RN |
22441-14-1 |
Origin of Product |
United States |
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